methyl 2-amino-3-(thiophene-3-sulfonamido)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-(thiophene-3-sulfonamido)propanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and a sulfonamide group, making it a unique molecule with interesting properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-3-sulfonic acid and amino acids or their derivatives.
Reaction Steps: The process involves the formation of an amide bond between the amino group of the amino acid and the sulfonic acid group of thiophene-3-sulfonic acid.
Purification: The final product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Scaling Up: The reaction conditions are optimized to scale up the production while maintaining the purity and yield of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere.
Substitution: Nucleophiles like ammonia or amines, and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Sulfonic acids, ketones, or carboxylic acids.
Reduction Products: Amines or alcohols.
Substitution Products: Amides, esters, or other substituted sulfonamides.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Biology: It has potential biological activity, which can be explored for developing new drugs or therapeutic agents. Medicine: The compound's derivatives may exhibit pharmacological properties, making it a candidate for drug development. Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of methyl 2-amino-3-(thiophene-3-sulfonamido)propanoate hydrochloride depends on its specific application. Generally, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Methyl 2-amino-3-(thiophene-3-sulfonamido)propanoate: The parent compound without the hydrochloride group.
Methyl 2-amino-3-(benzenesulfonamido)propanoate: Similar structure but with a benzene ring instead of thiophene.
Methyl 2-amino-3-(pyridine-3-sulfonamido)propanoate: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness: Methyl 2-amino-3-(thiophene-3-sulfonamido)propanoate hydrochloride is unique due to the presence of the thiophene ring, which imparts different chemical and biological properties compared to its benzene or pyridine analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-amino-3-(thiophen-3-ylsulfonylamino)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S2.ClH/c1-14-8(11)7(9)4-10-16(12,13)6-2-3-15-5-6;/h2-3,5,7,10H,4,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECVNQKKFTUTAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNS(=O)(=O)C1=CSC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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